molecular formula C26H43BrO9 B116624 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide CAS No. 81058-27-7

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Cat. No. B116624
CAS RN: 81058-27-7
M. Wt: 579.5 g/mol
InChI Key: BSDBCYHGMPHOAL-SFFUCWETSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a chemical compound used in glycosylation reactions. It is particularly noted for its high yield in the glycosylation of benzyl alcohol and cholesterol when used in the presence of silver salts. This compound is a derivative of glucose and is characterized by the presence of pivaloyl protective groups, which are known for their steric bulkiness .

Synthesis Analysis

The synthesis of glycosides using 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is efficient and yields high results due to the steric hindrance provided by the tert-butyl substituents. These substituents prevent the formation of orthoesters, which are a common side product in the Koenigs-Knorr synthesis when using acetyl-protected glucopyranosyl bromides. The steric hindrance directs the reaction towards the formation of the desired glycoside .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is such that the tert-butyl substituents provide steric bulk around the acyloxonium ion intermediate, which is formed during the glycosylation reaction. This steric bulk is crucial in preventing unwanted side reactions and directing the nucleophilic attack to the desired carbon atom, thus favoring glycoside formation .

Chemical Reactions Analysis

This compound is versatile in its chemical reactions. It has been used to synthesize triazole-linked glycoconjugates through a 1,3-dipolar cycloaddition reaction with 1-ethynylbenzene, resulting in the formation of 1-(2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. Such triazole-linked glycoconjugates are significant due to their biological activity and as intermediates in organic synthesis . Additionally, it has been used to synthesize isothiocyanate derivatives, which serve as intermediates for the synthesis of various glycosyl derivatives with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide are not explicitly detailed in the provided papers. However, the presence of pivaloyl groups suggests that it is likely to be a solid at room temperature and may have limited solubility in water due to its bulky protective groups. The reactivity of the bromide suggests that it would be soluble in common organic solvents, which is typical for glycosylation reactions. The protective groups also imply that it would be stable under a range of conditions until the desired deprotection step in the synthesis .

Scientific Research Applications

Glycosylation in Organic Synthesis

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a key glycosyl donor in the synthesis of various glycosides. It has been used in the Koenigs-Knorr reaction for the successful preparation of cholesteryl glucopyranosides, demonstrating high yield and effectiveness in neutral media, thereby avoiding orthoester formation (Presser, Kunert, & Pötschger, 2006). Additionally, it plays a crucial role in stereoselective glycosylation of various substrates, such as steroid alcohols, leading to effective conversion into β-glucosides (Harréus & Kunz, 1986).

Synthesis of Novel Compounds

This compound is instrumental in the synthesis of diverse molecules. It has been utilized in the preparation of thiazol-2(3H)-imine-linked glycoconjugates and glucopyranosyl isothiocyanate, serving as crucial intermediates for further synthesis of various glycosyl derivatives (Zhou et al., 2008). Its application extends to the synthesis of N-glycosides and the development of asymmetric synthesis methods for α,β-diamino acids (Wang, Zhang, & Yu, 2007).

Advanced Glycoconjugate Research

The compound is significant in the advanced research of glycoconjugates. For example, it has been used to synthesize triazole-linked glycoconjugates, which are important heterocyclic compounds with biological activity (Chen Hui-zong, 2007). Additionally, it plays a role in the preparation of novel glucoconjugates with heterocyclic oximes, contributing to the understanding of molecular isomerism in glycoscience (Odžak et al., 2006).

Safety And Hazards

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The different protecting groups make these compounds useful precursors for the systematic formation of alpha and beta-glucosides under very mild conditions . This suggests potential future directions for the use of this compound in the synthesis of new therapeutic agents.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBCYHGMPHOAL-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020960
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

CAS RN

81058-27-7
Record name α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81058-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VD Suryavanshi, S Sharma… - Mini Reviews in Medicinal …, 2022 - ingentaconnect.com
Hyperglycemia and its associated disorders like Diabetes mellitus are engulfing the world’s population at a faster pace. New-age medications like the SGLT 2 inhibitors have found their …
Number of citations: 3 www.ingentaconnect.com

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